2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane
Brand Name: Vulcanchem
CAS No.: 84260-33-3
VCID: VC17053045
InChI: InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C7H17NSSi
Molecular Weight: 175.37 g/mol

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane

CAS No.: 84260-33-3

Cat. No.: VC17053045

Molecular Formula: C7H17NSSi

Molecular Weight: 175.37 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane - 84260-33-3

Specification

CAS No. 84260-33-3
Molecular Formula C7H17NSSi
Molecular Weight 175.37 g/mol
IUPAC Name 2,2-diethyl-5-methyl-1,3,2-thiazasilolidine
Standard InChI InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3
Standard InChI Key AEVGJAKGAJDTLR-UHFFFAOYSA-N
Canonical SMILES CC[Si]1(NCC(S1)C)CC

Introduction

Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate is a complex organic compound with the molecular formula C21H27NO2C_{21}H_{27}NO_2. It is identified by the PubChem CID 3022846 and has a molecular weight of 325.4 g/mol . This compound is characterized by its aromatic and aliphatic structural features, making it a subject of interest in medicinal chemistry and material science.

IUPAC Name and Identifiers

  • IUPAC Name: Methyl 2-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylideneamino]benzoate .

  • InChIKey: CORQKFQGCLVVJA-UHFFFAOYSA-N .

  • SMILES Notation: CC(=CCCC1=CCC(CC1)C=NC2=CC=CC=C2C(=O)OC)C .

Visualization

The compound's structure can be represented in both 2D and 3D formats, highlighting its spatial arrangement and functional groups.

PropertyValue
Molecular FormulaC21H27NO2C_{21}H_{27}NO_2
Molecular Weight325.4 g/mol
Chemical ClassAromatic ester with an imine functional group

Functional Groups

The compound contains:

  • An ester group (COOCH3-COOCH_3).

  • An imine group (C=N-C=N-).

  • A substituted cyclohexene ring.

These groups suggest potential reactivity in nucleophilic or electrophilic substitution reactions.

Medicinal Chemistry

The structural features of this compound, such as the aromatic ring and imine group, are often explored for biological activity, including:

  • Antimicrobial properties.

  • Potential as enzyme inhibitors due to the imine moiety.

Material Science

The hydrophobic side chains and aromatic backbone make it a candidate for:

  • Polymer synthesis.

  • Surface coatings with specific chemical properties.

Spectroscopic Data

Although specific spectroscopic data for this compound was not provided, similar compounds are typically analyzed using:

  • NMR Spectroscopy: For identifying hydrogen and carbon environments.

    • 1H^{1}H-NMR would show signals for the aromatic protons, aliphatic chains, and imine hydrogen.

    • 13C^{13}C-NMR would confirm the carbonyl carbon and aromatic carb

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